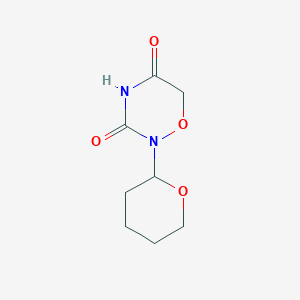
2-(Oxan-2-yl)-1,2,4-oxadiazinane-3,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Oxan-2-yl)-1,2,4-oxadiazinane-3,5-dione is a chemical compound with a unique structure that includes an oxan ring and an oxadiazinane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Oxan-2-yl)-1,2,4-oxadiazinane-3,5-dione typically involves the reaction of oxan derivatives with oxadiazinane precursors under controlled conditions. Common reagents used in the synthesis include oxidizing agents and catalysts that facilitate the formation of the oxadiazinane ring. The reaction conditions often require specific temperatures and pH levels to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize by-products. Industrial methods may also involve continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for its intended applications .
Chemical Reactions Analysis
Types of Reactions
2-(Oxan-2-yl)-1,2,4-oxadiazinane-3,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and catalysts that facilitate substitution reactions. The conditions for these reactions vary but often involve controlled temperatures, pH levels, and solvents that stabilize the intermediate products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxan derivatives with additional oxygen-containing functional groups, while reduction reactions may produce simpler oxan derivatives .
Scientific Research Applications
2-(Oxan-2-yl)-1,2,4-oxadiazinane-3,5-dione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Oxan-2-yl)-1,2,4-oxadiazinane-3,5-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(Oxan-2-yl)-1,2,4-oxadiazinane-3,5-dione include other oxan and oxadiazinane derivatives that share structural similarities. Examples include:
- 2-(Oxan-2-yl)-N-(3-pyridin-3-ylprop-2-ynyl)ethanesulfonamide
- 2-Oxo-2H-chromen-7-yl 6-O-Beta-D-xylopyranosyl-Beta-D-glucopyranoside.
Uniqueness
What sets this compound apart from similar compounds is its specific combination of the oxan and oxadiazinane rings, which imparts unique chemical and biological properties. This structural uniqueness makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
60904-13-4 |
|---|---|
Molecular Formula |
C8H12N2O4 |
Molecular Weight |
200.19 g/mol |
IUPAC Name |
2-(oxan-2-yl)-1,2,4-oxadiazinane-3,5-dione |
InChI |
InChI=1S/C8H12N2O4/c11-6-5-14-10(8(12)9-6)7-3-1-2-4-13-7/h7H,1-5H2,(H,9,11,12) |
InChI Key |
VLGWODVAHXUVPC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOC(C1)N2C(=O)NC(=O)CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


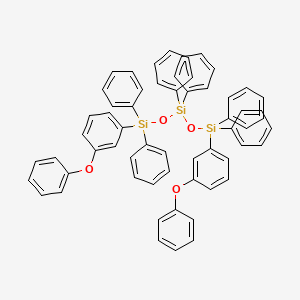
![1-[(3-Methyl-1H-pyrazol-1-yl)methyl]piperidine](/img/structure/B14610281.png)
![1-[1-(2,4,6-Trimethylphenyl)octan-2-yl]-1H-imidazole](/img/structure/B14610301.png)
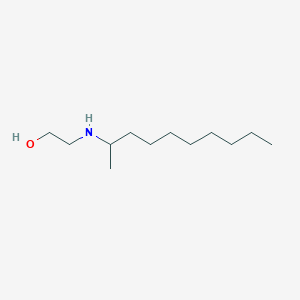
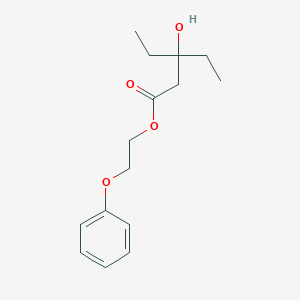
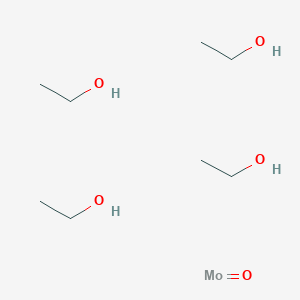
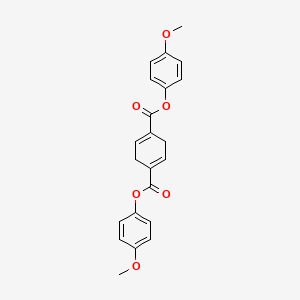
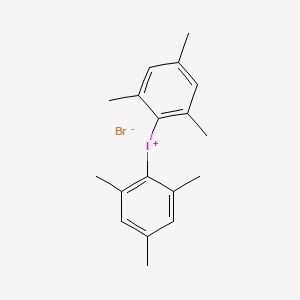
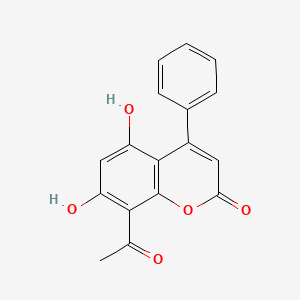
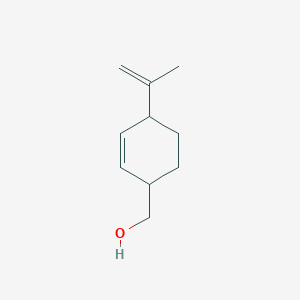
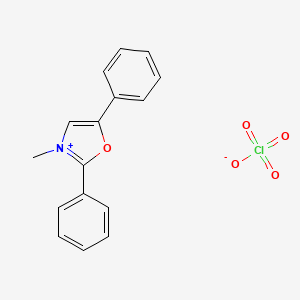
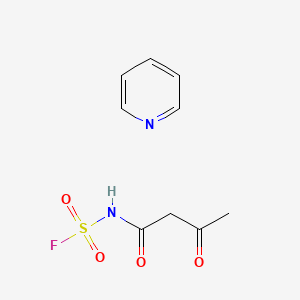
![2-[Bis(dimethylamino)arsanyl]-2-diazonio-1-ethoxyethen-1-olate](/img/structure/B14610346.png)
![4-[(E)-(4-Ethoxyphenyl)diazenyl]phenyl 3-bromopropanoate](/img/structure/B14610354.png)
